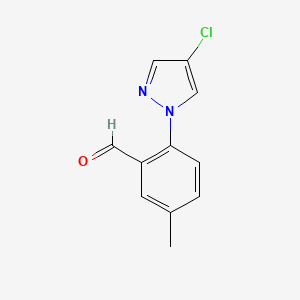
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using hydrazine and suitable carbonyl precursors under controlled conditions. The chlorination step is often carried out using thionyl chloride or similar reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions .
化学反応の分析
Types of Reactions
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
- 2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid
- 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness
2-(4-Chloro-1H-pyrazol-1-yl)-5-methylbenzaldehyde is unique due to the presence of both a pyrazole ring and a benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
2-(4-chloropyrazol-1-yl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
InChIキー |
MFGOZQPOVGDYRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
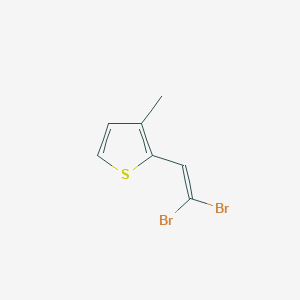
amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
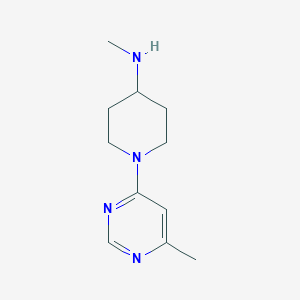
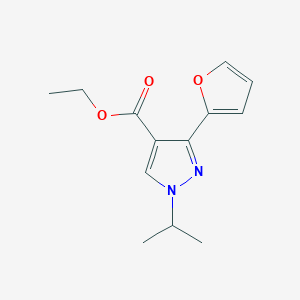

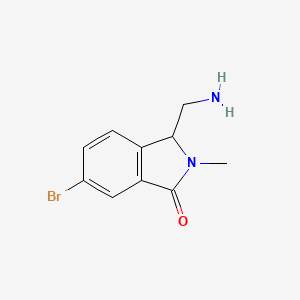
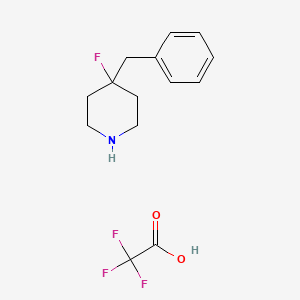
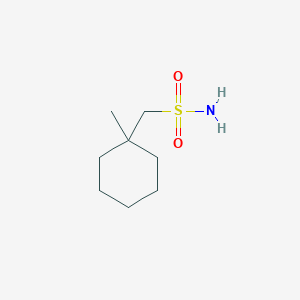
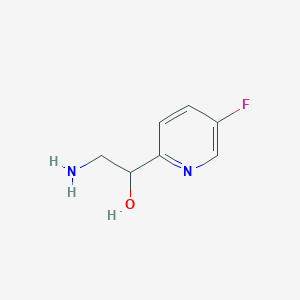
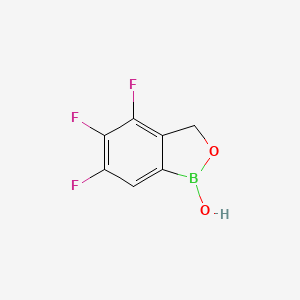

![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
